4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the bromine and phenyl groups. The final step involves the attachment of the piperazine and oxobutanoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes involving quinazoline derivatives.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives with various substitutions. Examples are:
- 4-[4-(6-Chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid
- 4-[4-(6-Methyl-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid .
Uniqueness
What sets 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid apart is the specific combination of the bromine and phenyl groups on the quinazoline core, which can confer unique biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C22H21BrN4O3 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
4-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H21BrN4O3/c23-16-6-7-18-17(14-16)21(15-4-2-1-3-5-15)25-22(24-18)27-12-10-26(11-13-27)19(28)8-9-20(29)30/h1-7,14H,8-13H2,(H,29,30) |
InChI Key |
WGOZGLWOMICCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O |
Origin of Product |
United States |
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